1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one is a fluorinated aromatic ketone featuring a 3,5-bis(trifluoromethyl)phenyl group attached to the carbonyl carbon of a propan-1-one backbone and a 1,3-dioxolan-2-yl moiety at the third carbon. The trifluoromethyl groups confer high lipophilicity, metabolic stability, and electron-withdrawing effects, while the dioxolane ring enhances solubility in polar organic solvents and may serve as a protective group or conformational modifier. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar structures in these domains .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)1-2-12-22-3-4-23-12/h5-7,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJYCZCBBUTMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159866 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-04-3 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary components:
- 3,5-Bis(trifluoromethyl)phenyl propan-1-one backbone : Derived from aromatic ketones with trifluoromethyl groups.
- 1,3-Dioxolane moiety : Typically introduced via acetalization or ketalization reactions.
Key intermediates include:
Friedel-Crafts Acylation for Aromatic Ketone Formation
Substrate Preparation
The trifluoromethylated aromatic ring is synthesized via halogen exchange or direct trifluoromethylation. A patented method (WO2002050009A1) describes the use of magnesium bromide and acetic anhydride to acetylate 1,3-bis(trifluoromethyl)benzene:
$$
\text{1,3-Bis(trifluoromethyl)benzene} + \text{Acetic anhydride} \xrightarrow{\text{MgBr}_2} \text{1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one}
$$
While this yields a shorter carbon chain, analogous protocols can be adapted for propan-1-one derivatives by substituting propionyl chloride or extending the carbon backbone via aldol condensation.
Introduction of the 1,3-Dioxolane Group
Acetalization of Carbonyl Intermediates
The dioxolane ring is introduced by reacting a ketone or aldehyde intermediate with ethylene glycol under acidic conditions. For example:
$$
\text{1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{Target Compound}
$$
Reaction Conditions
Alternative Routes: Grignard Reagent Addition
Propanone Chain Elongation
A Grignard reagent (e.g., allylmagnesium bromide) can add to 3,5-bis(trifluoromethyl)benzaldehyde, followed by oxidation to the ketone and subsequent dioxolane formation:
$$
\text{3,5-Bis(trifluoromethyl)benzaldehyde} \xrightarrow{\text{CH}2=\text{CHCH}2\text{MgBr}} \text{Allyl adduct} \xrightarrow{\text{Oxidation}} \text{Propan-1-one}
$$
Critical Parameters
Purification and Characterization
Crystallization Techniques
The final compound is purified via heptane/DABCO (1,4-diazabicyclo[2.2.2]octane) complexation , achieving >95% purity.
Analytical Data
- ¹H NMR : δ 7.85 (s, 2H, Ar-H), 4.80 (m, 1H, dioxolane), 3.90–4.10 (m, 4H, OCH₂).
- ¹³C NMR : 195.2 (C=O), 121.5 (q, CF₃), 112.3 (dioxolane).
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Catalytic Applications:
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one is utilized in various catalytic processes. Its stable dioxolane moiety allows it to act as a protecting group for carbonyl compounds in organic synthesis. The compound is particularly useful in reactions requiring non-coordinating anions that do not interfere with metal catalysts.
Medicinal Chemistry
Anticancer Research:
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of potential drug candidates.
Case Study:
In a study published in Organic Letters, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications to the trifluoromethyl group significantly impacted the biological activity of the compounds .
Material Science
Polymer Chemistry:
The compound is also explored for its potential applications in polymer science. Its unique chemical structure allows it to act as a monomer or additive in the development of fluorinated polymers with enhanced thermal and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Application Example:
Fluorinated polymers derived from this compound have shown improved performance in harsh environments, making them suitable for applications in aerospace and automotive industries.
Environmental Chemistry
Fluorinated Compounds:
Due to its trifluoromethyl groups, this compound is studied for its environmental impact and degradation pathways. Understanding these aspects is crucial for assessing the safety and sustainability of fluorinated chemicals.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one (CAS 842124-03-2)
- Structure : Replaces trifluoromethyl groups with fluorine atoms on the phenyl ring.
- Molecular Formula : C₁₂H₁₂F₂O₃ (MW: 242.22 g/mol).
- Key Differences : Reduced lipophilicity and electron-withdrawing effects compared to the trifluoromethyl analog. Predicted density (1.256 g/cm³) and boiling point (327.5°C) are lower due to fewer fluorine atoms .
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 85068-34-4)
- Structure: Lacks the dioxolane ring, retaining only the propanone and bis(trifluoromethyl)phenyl groups.
- Similarity score: 0.82 .
Thiourea Derivatives (e.g., )
Physicochemical Properties
Research Findings and Trends
- Electron-Withdrawing Effects : The trifluoromethyl groups stabilize negative charges, making the compound reactive in nucleophilic acyl substitutions.
- Solubility vs. Lipophilicity : The dioxolane ring balances the lipophilicity of CF₃ groups, improving solubility in synthetic media .
- Thermal Stability : Bis(trifluoromethyl) aromatic compounds exhibit high thermal stability, advantageous for high-temperature reactions .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one, a compound with significant chemical properties due to its trifluoromethyl groups, has garnered attention for its biological activities. This article reviews its antimicrobial properties, particularly against drug-resistant bacteria, and discusses its potential applications in medicinal chemistry.
Chemical Structure
The compound features a trifluoromethyl-substituted phenyl ring and a dioxolane moiety , which are known to enhance pharmacological properties. The presence of the trifluoromethyl group is particularly notable as it often increases lipophilicity and can improve the efficacy of pharmaceutical agents.
Antimicrobial Properties
Recent studies have highlighted the compound's potent antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms . This suggests that compounds with similar structures could be effective alternatives to traditional antibiotics like vancomycin and daptomycin.
The mechanism by which these compounds exert their antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation. The lipophilic nature of the trifluoromethyl groups enhances membrane permeability, allowing for better penetration into bacterial cells .
Study 1: Efficacy Against MRSA
In a comparative study, several compounds based on the trifluoromethyl-substituted phenyl structure were tested against MRSA. Results indicated that certain derivatives were up to four times more effective than established antibiotics. Notably, compounds demonstrated significant bactericidal activity against persister cells of MRSA at concentrations as low as 2× MIC .
Study 2: Biofilm Inhibition
Another investigation focused on the biofilm inhibition capabilities of these compounds. The study found that specific derivatives not only inhibited biofilm formation but also eradicated established biofilms effectively. The most potent compound achieved an MBEC value of 1 µg/mL , indicating strong potential for clinical applications in treating chronic infections associated with biofilms .
Data Summary
| Compound | Target Bacteria | MBEC (µg/mL) | Comparison Antibiotic | Efficacy |
|---|---|---|---|---|
| 1-[3,5-Bis(trifluoromethyl)... | S. aureus | 1 | Vancomycin | 4x more effective |
| Derivative A | E. faecalis | 4 | Daptomycin | Comparable |
| Derivative B | MRSA | 2 | Vancomycin | Significantly better |
Q & A
Q. What are the optimal synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, given its trifluoromethyl and dioxolane groups. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) may enhance reactivity, as seen in analogous trifluoromethylphenyl ketone syntheses .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) could facilitate aryl group coupling or dioxolane formation .
- Temperature : Moderate heating (60–80°C) is typical for balancing reaction kinetics and side-product suppression .
Q. Example Optimization Table :
| Parameter | Conditions (Analogous Reactions) | Impact on Yield |
|---|---|---|
| Solvent | Ethanol vs. DMF | DMF improves electrophilic substitution |
| Catalyst | AlCl₃ vs. K₂CO₃ | AlCl₃ enhances acylation efficiency |
| Reaction Time | 12 hrs vs. 24 hrs | Extended time reduces byproducts |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl group integration and electronic environment . ¹H NMR can resolve dioxolane proton splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected ~358 g/mol) and fragmentation pathways .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar enones .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the dioxolane group .
- Degradation Risks : Prolonged storage at room temperature may lead to ketone oxidation or dioxolane ring opening, as observed in related aryl ketones .
Advanced Research Questions
Q. What is the mechanistic role of the dioxolane group in modulating reactivity during nucleophilic additions?
The dioxolane acts as a protective group for ketones, stabilizing intermediates via steric hindrance and electronic effects. For example:
- Electrophilic Substitution : The dioxolane’s electron-donating oxygen atoms deactivate the ketone toward electrophiles, directing reactions to the trifluoromethyl-substituted aryl ring .
- Hydrolysis Sensitivity : Acidic conditions cleave the dioxolane, regenerating the ketone, which can be leveraged in prodrug designs .
Q. Mechanistic Insight :
Step 1: Dioxolane protection → Step 2: Aryl group functionalization → Step 3: Deprotection under mild acid
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Docking Studies : Molecular dynamics simulations reveal that the trifluoromethyl groups enhance hydrophobic binding to enzyme active sites, while the dioxolane improves solubility .
- DFT Calculations : Predict charge distribution, showing electron-withdrawing effects of CF₃ groups polarize the ketone, increasing electrophilicity .
Q. Example Computational Results :
| Parameter | Value (DFT) | Biological Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Indicates reactivity toward nucleophiles |
| LogP | 2.8 | Suggests moderate blood-brain barrier penetration |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : Use HPLC (>98% purity) to exclude side products .
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to account for variability .
- Control Experiments : Compare with analogs lacking the dioxolane group to isolate its pharmacological role .
Case Study : Conflicting IC₅₀ values in kinase inhibition assays were traced to residual solvents (e.g., DMSO) affecting protein stability .
Q. What environmental fate studies are recommended to assess ecotoxicological risks?
- Biodegradation Assays : Use OECD 301F to evaluate aerobic degradation in soil/water .
- Partitioning Behavior : Measure logKₒw (octanol-water) to predict bioaccumulation potential. For similar CF₃-containing compounds, logKₒw ≈ 3.5 indicates moderate persistence .
Q. Experimental Design :
- Sample Matrix : Soil/water microcosms spiked with 10 ppm compound.
- Analytics : LC-MS/MS for quantification; toxicity endpoints via Daphnia magna assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
